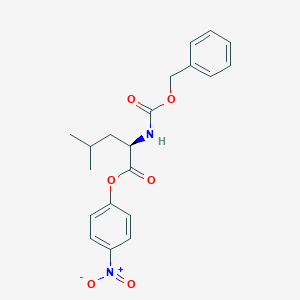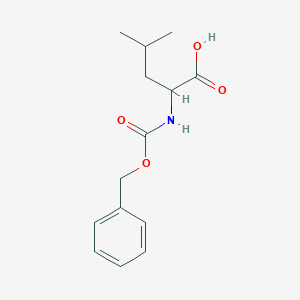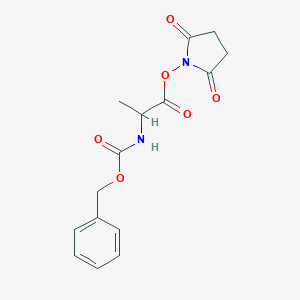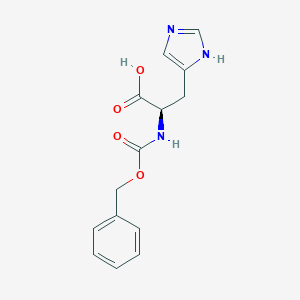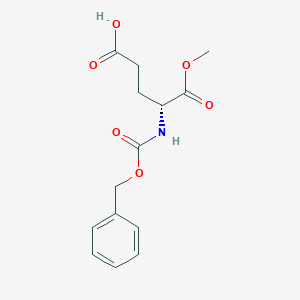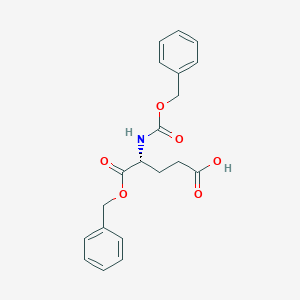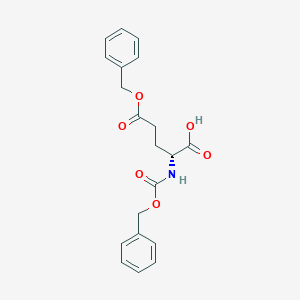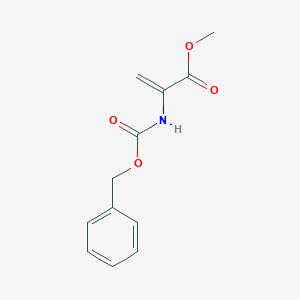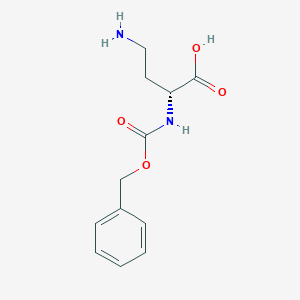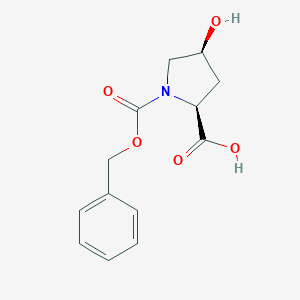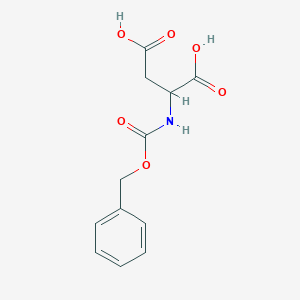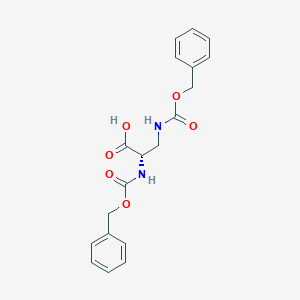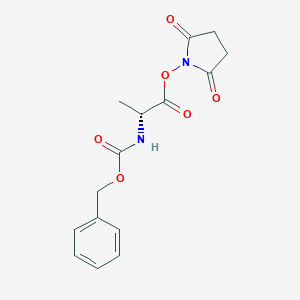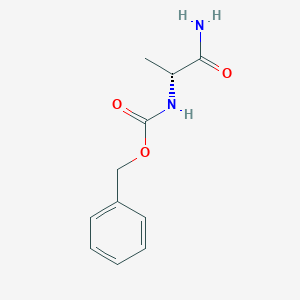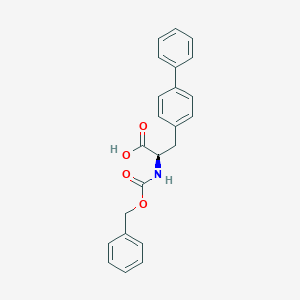
Cbz-4-biphenyl-D-ala
Descripción general
Descripción
Cbz-4-biphenyl-D-ala, also known as Z-D-Ala(4,4’-bipheyl)-OH or Cbz-4-Biphenyl-D-alanine, is a chemical compound with the molecular formula C23H21NO4 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Cbz-4-biphenyl-D-ala consists of a biphenyl group attached to an alanine residue, which is in turn attached to a carbobenzyloxy (Cbz) protecting group . The compound has a molecular weight of 375.4 g/mol .Physical And Chemical Properties Analysis
Cbz-4-biphenyl-D-ala has a molecular weight of 375.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has a rotatable bond count of 8 .Aplicaciones Científicas De Investigación
1. Antibacterial Activity Evaluation of Biphenyl Derivatives
- Summary of the Application : Biphenyl and dibenzofuran derivatives were designed and synthesized to serve as potential antimicrobial agents against antibiotic-resistant bacteria .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-coupling and demethylation reactions .
- Results or Outcomes : Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . The structure–activity relationship study indicated that a strong electron-withdrawing group on the A ring and hydroxyl groups on the B ring of biphenyls were beneficial to their antibacterial activities .
2. Ozonation of Carbamazepine
- Summary of the Application : The ozonation of carbamazepine (CBZ) and its transformation product 1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD) were studied .
- Methods of Application or Experimental Procedures : The formation and transformation of their ozonation products were investigated using liquid chromatography coupled to ion trap mass spectrometry and high-resolution mass spectrometry as well as nuclear magnetic resonance .
- Results or Outcomes : Of the original CBZ concentration, 74% was transformed into BQM and 83% of BQM was further transformed into BQD . Both products are more stable than CBZ and could still be detected after 240 min of ozonation .
3. Synthesis of Pyrazole Derivatives
- Summary of the Application : Biphenyl derivatives were used to synthesize 4,4’-([1,1’-biphenyl]-4,4’-diylbis(hydrazin-2-yl-1-ylidene))bis pyrazole derivatives .
- Methods of Application or Experimental Procedures : The compounds were synthesized by cyclization using hydrazine and phenyl hydrazine .
- Results or Outcomes : The synthesized pyrazole derivatives could have potential applications in medicinal chemistry .
4. Biological and Medicinal Applications
- Summary of the Application : Biphenyl derivatives have been used extensively in medicinal chemistry, with a large number of biphenyl derivatives patented and used in medicine .
- Methods of Application or Experimental Procedures : Biphenyl derivatives are synthesized and tested for various biological activities .
- Results or Outcomes : Biphenyl derivatives have shown noteworthy biological activities, such as anti-inflammatory, antibacterial, antifungal, antitumor, and antimalarial activities . For example, adapalene, a drug for treating acne vulgaris, is a biphenyl derivative .
5. Dimerization of Arylboronic Acids
- Summary of the Application : Biphenyl derivatives were used in the dimerization of arylboronic acids to afford the corresponding symmetrical substituted biaryl .
- Methods of Application or Experimental Procedures : The reaction was mediated by low-cost copper salts (Cu(I) and Cu(II)) and possibly catalyzed under an oxygen atmosphere without a significant loss of yields .
- Results or Outcomes : The process resulted in good yields of the corresponding symmetrical substituted biaryl .
6. Synthesis of Antibacterial Drugs
- Summary of the Application : A series of biphenyl and dibenzofuran derivatives were designed and synthesized as potential antimicrobial agents against antibiotic-resistant bacteria .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields .
- Results or Outcomes : Eleven compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . The structure–activity relationship study indicated that a strong electron-withdrawing group on the A ring and hydroxyl groups on the B ring of biphenyls were beneficial to their antibacterial activities .
Safety And Hazards
When handling Cbz-4-biphenyl-D-ala, it’s important to avoid dust formation and avoid breathing in any mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and all sources of ignition should be removed .
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426645 | |
| Record name | Z-D-Ala(4,4'-bipheyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-4-biphenyl-D-ala | |
CAS RN |
176794-80-2 | |
| Record name | (αR)-α-[[(Phenylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176794-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-D-Ala(4,4'-bipheyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



